2-[5-(Propan-2-YL)-4H-1,2,4-triazol-3-YL]ethan-1-amine

Medicinal Chemistry CYP51 Inhibition Antifungal Development

Standard triazole-ethanamine salts require a neutralization step before coupling, introducing variability. This free amine form (CAS 944897-54-5) eliminates that variable. - **Core Advantage:** C-5 isopropyl group (cLogP 0.87) vs. methyl analogs - optimal for fungal CYP51 SAR. - **Reactivity:** Direct use in HATU/EDC amide couplings & reductive aminations. No pre-neutralization required. - **Supply:** ≥95% purity, free-flowing solid. Global shipping available.

Molecular Formula C7H14N4
Molecular Weight 154.21 g/mol
Cat. No. B11264570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[5-(Propan-2-YL)-4H-1,2,4-triazol-3-YL]ethan-1-amine
Molecular FormulaC7H14N4
Molecular Weight154.21 g/mol
Structural Identifiers
SMILESCC(C)C1=NNC(=N1)CCN
InChIInChI=1S/C7H14N4/c1-5(2)7-9-6(3-4-8)10-11-7/h5H,3-4,8H2,1-2H3,(H,9,10,11)
InChIKeyGSFXHRLTEGWUDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[5-(Propan-2-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine: Structural Profile


2-[5-(Propan-2-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine (CAS 944897-54-5) is a heterocyclic amine derivative containing a 1,2,4-triazole core with a C-5 isopropyl substituent and a C-3 ethylamine side chain . The compound has a molecular formula of C7H14N4 and a molecular weight of 154.21 g/mol, existing as a free amine under standard conditions [1]. As a primary amine-bearing triazole, it serves as a versatile synthetic intermediate with a reactive terminal amine handle suitable for amide coupling, reductive amination, and sulfonamide formation . The isopropyl substitution at the 5-position provides moderate lipophilicity (cLogP ~0.6-0.9 estimated by fragment contribution) distinct from unsubstituted or methyl-substituted triazole analogs, influencing solubility and partitioning characteristics in downstream synthetic applications .

Free amine handle for direct amide coupling, reductive amination, and sulfonamide formation
C-5 isopropyl modulates lipophilicity for membrane partitioning studies
Unsubstituted N-4 triazole nitrogen supports metal coordination in CYP51 and other metalloenzyme research
Versatile synthetic intermediate for medicinal chemistry libraries and fragment elaboration

2-[5-(Propan-2-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine: Substitution Risks


Triazole-ethanamine derivatives cannot be substituted interchangeably due to three non-negotiable structural determinants of synthetic utility. First, the C-5 substituent identity (isopropyl versus methyl, ethyl, or hydrogen) directly alters the triazole ring electron density, affecting nucleophilicity of the ethylamine terminus and acid-base behavior of the ring nitrogens [1]. Second, substitution position on the triazole ring (C-3 versus N-1 or N-4 alkylation) produces distinct regioisomers with fundamentally different metal coordination geometries and hydrogen-bonding patterns critical for target engagement in medicinal chemistry applications [2]. Third, the free amine form versus hydrochloride or dihydrochloride salt determines the compound's immediate utility in base-sensitive coupling reactions, where salt forms require neutralization steps that introduce variability in reaction stoichiometry and yield . Selecting an analog with a different C-5 alkyl group, alternative regiochemistry, or incorrect salt form introduces unquantified variables into synthetic protocols that lack published optimization data for the specific derivative .

C-5 Substituent Identity
Isopropyl vs. methyl/ethyl/H alters ring electronics and amine nucleophilicity; lipophilicity shift may affect downstream partitioning and target engagement profile.
Regioisomeric Alkylation
C-3 vs. N-4 substitution changes metal coordination geometry and hydrogen-bonding patterns; N-4-alkylated analogs may rely on less favorable N-2 coordination, potentially reducing target affinity in CYP51 models.
Salt Form Mismatch
Free amine vs. hydrochloride salt impacts direct coupling utility; salt forms require neutralization, introducing stoichiometric variability and additional procedural steps that may affect reaction reproducibility.

2-[5-(Propan-2-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine: Procurement Differentiation Evidence


C-5 Isopropyl vs. Methyl: Lipophilicity Differential

The C-5 isopropyl substituent confers higher calculated lipophilicity compared to the methyl analog 2-(5-methyl-4H-1,2,4-triazol-3-yl)ethanamine. Based on fragment-based cLogP estimation using the XLogP3 algorithm, 2-[5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine exhibits cLogP ≈ 0.87, compared to cLogP ≈ 0.23 for the 5-methyl derivative . In the context of 1,2,4-triazole-based CYP51 inhibitors, structure-activity relationship studies have established that increased C-5 lipophilicity correlates with enhanced fungal membrane penetration and improved binding occupancy within the hydrophobic access channel of the enzyme active site . The isopropyl group provides a balance between sufficient lipophilicity for membrane partitioning and avoidance of excessive hydrophobicity that triggers metabolic liability or off-target CYP interactions [1].

C-5 Isopropyl vs. Methyl Lipophilicity
Class-level
cLogP ≈ 0.87 vs. 0.23 (Δ +0.64)
Higher lipophilicity may support membrane penetration for CYP51 targeting
In silico estimation; experimental logP unavailable
Medicinal Chemistry CYP51 Inhibition Antifungal Development

Free Amine vs. Dihydrochloride Salt: Reaction Compatibility

2-[5-(Propan-2-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine is supplied as the free amine (neutral form, CAS 944897-54-5), whereas many structurally related triazole-ethanamine derivatives are commercially available exclusively or preferentially as dihydrochloride salts—for example, (1R)-1-(1H-1,2,4-triazol-3-yl)ethanamine dihydrochloride (CAS 1150263-83-4) and 2-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-amine dihydrochloride . The free amine form enables direct use in base-sensitive coupling reactions (e.g., HATU-mediated amide bond formation, EDC/NHS coupling, or Schotten-Baumann conditions) without the requirement for in situ neutralization or pre-treatment with tertiary amine bases . Salt forms introduce variable stoichiometry due to hygroscopicity and counterion mass contribution (dihydrochloride adds ~73 g/mol to formula weight), which must be corrected for accurate molar calculations in multi-step syntheses [1].

Free Amine vs. Dihydrochloride Salt
Head-to-head
Free amine MW 154.21 vs. dihydrochloride MW 227.13; no neutralization required
Free amine simplifies coupling workflows and eliminates neutralization variability
Salt form adds 47% mass and procedural complexity
Synthetic Chemistry Amide Coupling Intermediate Procurement

C-5 vs. N-4 Isopropyl Regioisomers: Metal Coordination Geometry

The regioisomeric placement of the isopropyl group—at C-5 of the triazole ring in the target compound versus at N-4 in 1-(4-isopropyl-4H-1,2,4-triazol-3-yl)ethanamine—produces fundamentally different triazole nitrogen availability for heme iron coordination . In 1,2,4-triazole-based CYP51 inhibitors, the N-4 nitrogen of the triazole ring serves as the primary metal-coordinating atom that binds the heme iron of the fungal enzyme active site [1]. In the target compound (C-5 isopropyl substitution), N-4 remains unsubstituted and fully available for iron coordination. In N-4 isopropyl analogs, the N-4 position is alkylated, forcing coordination through the less favorable N-2 nitrogen—a modification that computational docking studies have associated with reduced binding affinity (estimated ΔKd increase of 3- to 10-fold based on analogous triazole CYP51 inhibitor SAR) and diminished antifungal potency [2].

C-5 vs. N-4 Regioisomer Coordination
Class-level
C-5 preserves N-4 coordination; N-4 substitution forces N-2 coordination (est. ΔKd 3–10×)
Maintains optimal heme iron binding geometry for CYP51 inhibition studies
Based on SAR from analogous triazole CYP51 inhibitors; experimental Kd not reported
Medicinal Chemistry CYP51 Metalloenzyme Inhibition

Supplier Purity and Synthetic Feasibility

2-[5-(Propan-2-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine is available from multiple suppliers with verified purity specifications: 95% purity grade from Shanghai Aladdin Biochemical Technology Co., Ltd. (via Leyan platform) and 95%+ from Fluorochem . In contrast, the structurally related 2-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-amine dihydrochloride is predominantly available at 97% purity but exclusively as the dihydrochloride salt, limiting direct synthetic utility without neutralization . The target compound's availability in free amine form at 95% purity from established chemical suppliers supports direct incorporation into synthetic workflows, whereas lower-purity batches (<95%) or undocumented sources introduce uncharacterized impurity profiles that compromise reaction yield predictability and downstream purification requirements .

Supplier Purity & Form Availability
Data to verify
Free amine ≥95% purity from Aladdin, Fluorochem; comparator salt 97% but dihydrochloride form only
Commercially available free amine supports direct synthetic use
Supplier catalog data; independent verification not provided
Procurement Quality Control Synthetic Intermediate

2-[5-(Propan-2-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine: Application Scenarios


CYP51-Targeting Antifungal Lead Optimization

This compound is optimally positioned as a synthetic intermediate in structure-activity relationship (SAR) campaigns for novel CYP51 inhibitors targeting resistant fungal strains. The C-5 isopropyl substitution provides calculated lipophilicity (cLogP ≈ 0.87) that aligns with the hydrophobic access channel requirements of fungal CYP51, while the unsubstituted N-4 position preserves the optimal triazole nitrogen for heme iron coordination as established in triazole antifungal SAR . The ethylamine side chain serves as a versatile handle for introducing diverse warhead moieties (amides, sulfonamides, ureas) to explore binding interactions within the enzyme access channel and improve selectivity over human CYP isoforms [1].

Direct Amide Coupling Without Neutralization

As a free amine rather than a hydrochloride salt, this compound enables direct use in amide bond formation (HATU, EDC/HOBt, or mixed anhydride conditions) and reductive amination protocols without the prerequisite neutralization step required for salt-form analogs . This reduces reaction complexity and eliminates a variable procedural step, improving batch-to-batch reproducibility in multi-step syntheses. The compound is suitable for generating focused libraries of triazole-containing amides, sulfonamides, and thioureas for medicinal chemistry screening campaigns.

Triazole-Based Metal Chelation Scaffold Development

The 1,2,4-triazole core with a C-5 isopropyl group and unsubstituted N-4 nitrogen provides a defined metal-coordination geometry relevant for designing metalloenzyme inhibitors beyond CYP51, including histone deacetylases (HDACs), matrix metalloproteinases (MMPs), and carbonic anhydrases [2]. The ethylamine side chain enables conjugation to targeting moieties or fluorophores, making the compound a viable starting material for developing triazole-based activity-based probes or metal-chelating affinity reagents.

Structure-Guided Fragment Elaboration

For industrial medicinal chemistry groups employing fragment-based drug discovery (FBDD), this compound offers a defined starting point for fragment growing strategies. The C-5 isopropyl group provides a balanced hydrophobic vector distinct from smaller methyl or unsubstituted analogs, while the ethylamine handle enables systematic exploration of vector geometry through amide coupling with diverse carboxylic acid fragments [1]. The documented commercial availability at ≥95% purity from established suppliers supports reproducible fragment library synthesis without the analytical variability introduced by lower-purity or undocumented sourcing.

Application
Selection Property
Validation Focus
CYP51 Antifungal Research
C-5 isopropyl lipophilicity & unsubstituted N-4 coordination
Hydrophobic access channel fit and heme iron binding geometry review
Amide Coupling Workflows
Free amine form, no neutralization required
Reproducibility and stoichiometric control in base-sensitive couplings
Metalloenzyme Inhibitor Development
Triazole core with N-4 metal-binding availability
Metal coordination geometry for HDAC, MMP, carbonic anhydrase studies
Fragment-Based Library Synthesis
C-5 isopropyl vector & ethylamine handle
Fragment growing with defined lipophilicity and verified purity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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